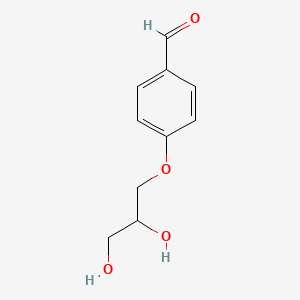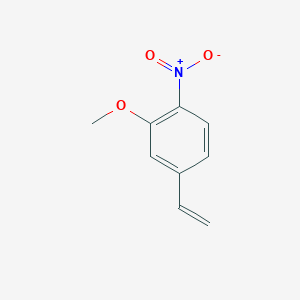
Rhodium(II) trifluoroacetate dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier Rhodium(II) trifluoroacetate dimer is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium(II) trifluoroacetate dimer involves specific reaction conditions and reagents. The preparation methods typically include:
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and the use of catalysts to facilitate the reaction.
化学反応の分析
Types of Reactions
Rhodium(II) trifluoroacetate dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group in the compound with another, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Rhodium(II) trifluoroacetate dimer has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is utilized to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.
Industry: this compound is employed in industrial processes, such as the production of polymers and other materials.
作用機序
The mechanism of action of Rhodium(II) trifluoroacetate dimer involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses.
類似化合物との比較
Similar Compounds
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A cephalosporin used in antibacterial treatments.
CID 5479530: A cephalosporin with noted antibacterial activity.
Uniqueness
Rhodium(II) trifluoroacetate dimer is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its distinct reactivity and applications in various fields make it a valuable compound for scientific research and industrial use.
特性
分子式 |
C8H4F12O8Rh2 |
|---|---|
分子量 |
661.90 g/mol |
IUPAC名 |
rhodium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);; |
InChIキー |
SZQVMUPTZFMHQT-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-{[(2-bromophenyl)methyl]amino}propan-1-ol](/img/structure/B8768107.png)





